N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydropyran carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction where a methoxybenzene derivative is reacted with an appropriate electrophile.
Formation of the tetrahydropyran ring: This can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling of the carboxamide moiety: The final step involves the formation of the carboxamide linkage through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfone derivatives.
Reduction products: Thiol or sulfide derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylcarboxamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C17H23NO5S/c1-22-15-4-2-13(3-5-15)17(7-9-23-10-8-17)16(19)18-14-6-11-24(20,21)12-14/h2-5,14H,6-12H2,1H3,(H,18,19) |
InChI Key |
VISDPJUSCKWOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.